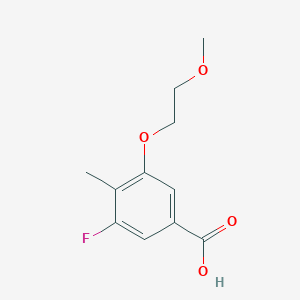
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxyethoxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom.
Etherification: Addition of the methoxyethoxy group.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-Fluoro-5-(2-methoxyethoxy)-4-carboxybenzoic acid, while reduction of the carboxylic acid group can yield 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzyl alcohol.
Scientific Research Applications
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxybenzoic acid
- 4-Methyl-3-fluorobenzoic acid
- 5-(2-Methoxyethoxy)-2-methylbenzoic acid
Uniqueness
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and lipophilicity, while the methoxyethoxy group increases its solubility and potential for biological interactions.
Properties
Molecular Formula |
C11H13FO4 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
3-fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C11H13FO4/c1-7-9(12)5-8(11(13)14)6-10(7)16-4-3-15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
PNQACVLYASVSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















